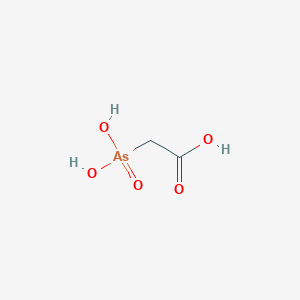
Dimethyl 3,4,5,6-tetrafluorophthalate
描述
Dimethyl 3,4,5,6-tetrafluorophthalate is an organic compound with the molecular formula C10H6F4O4 It is a derivative of phthalic acid where four hydrogen atoms on the benzene ring are replaced by fluorine atoms, and the carboxylic acid groups are esterified with methanol
准备方法
Synthetic Routes and Reaction Conditions: Dimethyl 3,4,5,6-tetrafluorophthalate can be synthesized through the esterification of 3,4,5,6-tetrafluorophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the acid with methanol under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production scale.
化学反应分析
Types of Reactions: Dimethyl 3,4,5,6-tetrafluorophthalate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to yield 3,4,5,6-tetrafluorophthalic acid and methanol.
Reduction: The compound can be reduced to form tetrafluorophthalic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Substituted phthalate esters.
Hydrolysis: 3,4,5,6-tetrafluorophthalic acid.
Reduction: Reduced phthalate derivatives.
科学研究应用
Dimethyl 3,4,5,6-tetrafluorophthalate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of fluorinated aromatic compounds.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique fluorine content.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.
作用机制
The mechanism of action of dimethyl 3,4,5,6-tetrafluorophthalate involves its interaction with various molecular targets. The fluorine atoms on the benzene ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester groups can undergo hydrolysis, releasing methanol and the corresponding acid, which can further interact with biological or chemical systems.
相似化合物的比较
Dimethyl phthalate: Lacks fluorine atoms, making it less reactive in certain chemical reactions.
Dimethyl 2,3,5,6-tetrafluorophthalate: Similar structure but different fluorine substitution pattern, leading to different reactivity and applications.
Dimethyl 3,4,5,6-tetrachlorophthalate: Chlorine atoms instead of fluorine, resulting in different chemical properties and uses.
Uniqueness: Dimethyl 3,4,5,6-tetrafluorophthalate is unique due to its specific fluorine substitution pattern, which imparts distinct chemical reactivity and potential applications in various fields. The presence of fluorine atoms enhances its stability and resistance to degradation, making it valuable in the synthesis of advanced materials and pharmaceuticals.
属性
IUPAC Name |
dimethyl 3,4,5,6-tetrafluorobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O4/c1-17-9(15)3-4(10(16)18-2)6(12)8(14)7(13)5(3)11/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDASBAWJFXNAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1F)F)F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346953 | |
| Record name | dimethyl tetrafluorophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024-59-5 | |
| Record name | dimethyl tetrafluorophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions dimethyl tetrafluorophthalate as a product of pyrolysis. Can you elaborate on the reaction context and its significance?
A1: The research paper [] describes dimethyl tetrafluorophthalate as a product derived from the pyrolysis of dimethyl 1,2,3,4,7,7-hexafluoro[2,2,1]hepta-2,5-diene-5,6-dicarboxylate. This reaction is significant because it highlights the thermal instability of the parent compound and offers insights into its decomposition pathway. The formation of dimethyl tetrafluorophthalate, alongside difluorocarbene, suggests a complex rearrangement involving bond breaking and formation at elevated temperatures. Further investigation into the mechanism and factors influencing this pyrolysis could unveil potential synthetic routes for dimethyl tetrafluorophthalate and similar compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![Spiro[3.4]octane](/img/structure/B89794.png)

